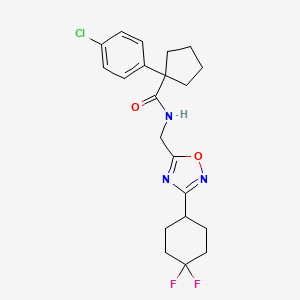

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClF2N3O2/c22-16-5-3-15(4-6-16)20(9-1-2-10-20)19(28)25-13-17-26-18(27-29-17)14-7-11-21(23,24)12-8-14/h3-6,14H,1-2,7-13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDXPWXXUWRPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- 4-Chlorophenyl group : Known for its influence on biological activity through electronic effects.

- Cyclopentanecarboxamide : A cyclic structure that contributes to the overall stability and lipophilicity of the compound.

- 1,2,4-Oxadiazol moiety : This heterocyclic component is associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Molecular Formula

The molecular formula of this compound is .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole, similar to the subject compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings demonstrate strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific activity of our compound has yet to be fully characterized, but its structural similarities suggest potential efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . The inhibition potency is often measured using IC50 values. For example, related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.63–6.28 µM) against AChE .

Study 1: Synthesis and Characterization

In a recent study involving the synthesis of oxadiazole derivatives, researchers utilized techniques such as NMR and IR spectroscopy to confirm the structure of synthesized compounds. They evaluated their biological activities through various assays, revealing promising antibacterial and enzyme inhibitory effects .

Study 2: Pharmacological Evaluation

Another study focused on evaluating the pharmacological potential of oxadiazole derivatives showed that these compounds could serve as effective urease inhibitors. The synthesized compounds exhibited strong inhibitory activity with IC50 values significantly lower than standard reference drugs .

Summary of Biological Activities

Comparison with Similar Compounds

Key Observations :

- The target compound’s oxadiazole ring may offer superior metabolic stability compared to pyrazole or triazole analogs due to reduced susceptibility to enzymatic degradation .

- The 4,4-difluorocyclohexyl group enhances lipophilicity (logP) and may improve blood-brain barrier penetration relative to non-fluorinated cyclohexyl groups .

Physicochemical Properties

Analysis :

Target Affinity and Selectivity

- Pyrazole analogs (e.g., ) exhibit moderate activity in receptor-binding assays, with fluorophenyl groups contributing to selectivity for serotonin receptors .

- Triazole derivatives () show weaker binding to kinase targets compared to oxadiazole-containing compounds, likely due to reduced hydrogen-bonding capacity .

- The oxadiazole ring in the target compound may mimic peptide bonds, making it suitable for protease or kinase inhibition, though specific data are lacking .

Metabolic Stability

- Fluorinated cyclohexyl groups (as in the target compound) are associated with longer half-lives in vitro compared to non-fluorinated analogs, as seen in ’s compound .

Synergistic Effects

- For example, anandamide (), a structurally distinct cannabinoid receptor ligand, highlights that divergent scaffolds can target the same receptor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.